molecular formula C24H20FN5OS B15026528 6-(4-fluorophenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15026528
M. Wt: 445.5 g/mol
InChI Key: HFAQSBUBLHTZQL-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl, methylphenyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of intermediate compounds such as hydrazides, which are then cyclized to form the triazolothiadiazine core. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The formation of the triazolothiadiazine ring itself is a cyclization reaction, often facilitated by acidic or basic catalysts.

Scientific Research Applications

6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. Some examples are:

The uniqueness of 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H20FN5OS

Molecular Weight

445.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H20FN5OS/c1-15-6-5-9-19(14-15)26-23(31)21-20(16-10-12-18(25)13-11-16)29-30-22(27-28-24(30)32-21)17-7-3-2-4-8-17/h2-14,20-21,29H,1H3,(H,26,31)

InChI Key

HFAQSBUBLHTZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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